Technical Guide: Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Technical Guide: Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Privileged Scaffold for Neurokinin-3 (NK3) Receptor Antagonists [1]
Executive Summary
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS 651311-52-3) is a high-value heterocyclic intermediate primarily utilized in the synthesis of non-peptide Neurokinin-3 (NK3) receptor antagonists, such as Talnetant (SB-223412) and Osanetant .[1]
This molecule represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity:
-
C4-Bromine: A "soft" electrophile susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
).[1] -
C8-Ester: A "hard" electrophile serving as the anchor for the carboxamide pharmacophore essential for NK3 binding affinity.[1]
-
C2-Phenyl: Provides the necessary lipophilic pi-stacking interactions within the receptor binding pocket.[1]
Chemical Identity & Physiochemical Profile[2][3][4][5]
| Property | Specification |
| IUPAC Name | Methyl 4-bromo-2-phenylquinoline-8-carboxylate |
| CAS Number | 651311-52-3 |
| Molecular Formula | |
| Molecular Weight | 342.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~4.4 (Highly Lipophilic) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Route: The Modified Conrad-Limpach Approach[1]
The most robust synthesis avoids the Pfitzinger reaction (which typically yields C4-carboxylates) and instead utilizes an anthranilate-based cyclization to secure the C8-ester regiochemistry.[1]
Phase 1: Construction of the 4-Hydroxy Core
Principle: Condensation of an aniline derivative with a
-
Precursors: Methyl 2-aminobenzoate (Anthranilate) + Ethyl benzoylacetate.[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (cat.) or Acetic Acid.[1]
-
Conditions: Reflux in Toluene with Dean-Stark trap (to remove water).
Step-by-Step Protocol:
-
Condensation: Charge a reactor with Methyl 2-aminobenzoate (1.0 eq) and Ethyl benzoylacetate (1.1 eq) in Toluene (10V). Add catalytic pTSA. Reflux with azeotropic water removal for 4–6 hours.
-
Intermediate Isolation: Evaporate solvent to yield the enamine intermediate (Methyl 2-((3-ethoxy-3-oxo-1-phenylprop-1-en-1-yl)amino)benzoate).[1]
-
Cyclization (The "Thermal Shock"): Add the crude enamine dropwise to boiling Diphenyl ether (Dowtherm A) at 250°C. Note: High temperature is critical to overcome the activation energy for aromatic cyclization.
-
Workup: Cool to room temperature. Dilute with Hexanes to precipitate the product: Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate . Filter and wash with diethyl ether.
Phase 2: Regioselective Bromination (The Critical Step)
Principle: Conversion of the tautomeric 4-quinolone (4-OH) to 4-bromo using Phosphorus Oxybromide (
-
Reagents:
(1.5 eq), Anhydrous Acetonitrile or Toluene. -
Mechanism: The quinolone oxygen attacks the phosphorous, creating a leaving group that is displaced by bromide ion via an addition-elimination mechanism.[1]
Step-by-Step Protocol:
-
Suspension: Suspend Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate (10g, 29.8 mmol) in anhydrous Acetonitrile (100 mL) under Argon.
-
Addition: Add
(12.8g, 44.7 mmol) in portions. Caution: Exothermic.[1] -
Reaction: Heat to reflux (80-82°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the polar starting material and appearance of the non-polar bromide.
-
Quench (Safety Critical): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO3 solution. Warning: POBr3 hydrolyzes violently.
-
Extraction: Extract with Dichloromethane (3x). Dry organics over
and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Linear synthetic pathway from anthranilate precursors to the target 4-bromoquinoline scaffold.[1]
Reactivity & Divergent Applications
This molecule acts as a "hub" for diversity-oriented synthesis.[1] The distinct reactivity profiles of the C4 and C8 positions allow for sequential functionalization without protecting groups.
A. C4-Position: The "Soft" Electrophile
The C4-Bromine is highly activated due to the electron-deficient nature of the quinoline ring.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in NK3 antagonists).[1]
-
Conditions:
, , DME/Water, 90°C.
-
-
Buchwald-Hartwig Amination: Installs chiral amines (e.g., (S)-1-phenyl-ethylamine).[1]
-
Conditions:
, BINAP, , Toluene, 100°C.
-
B. C8-Position: The "Hard" Electrophile
The methyl ester is sterically crowded but reactive toward hydrolysis or direct amidation.[1]
-
Hydrolysis: LiOH in THF/Water yields the carboxylic acid (Precursor to Talnetant).
-
Direct Amidation:
-mediated aminolysis with amines.[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1]
Figure 2: The divergent reactivity map showing how the scaffold maps to the final drug architecture.[1]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Engineering Controls: Always handle within a certified fume hood. The intermediate
releases HBr gas upon hydrolysis. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Elliott, J. M., et al. (2006).[4] "N',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751.[4] Link
- Giardina, G. A., et al. (1997). "Discovery of the Non-Peptide NK3 Receptor Antagonist SB 223412 (Talnetant)." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
-
BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. (Analogous synthesis protocol). Link
-
PubChem. (2025). Compound Summary: Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate.[1][5] (Isomeric reference for properties). Link
Sources
- 1. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS号 651311-52-3 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860 - PubChem [pubchem.ncbi.nlm.nih.gov]
